molecular formula C17H14N2O3S2 B12211528 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12211528
M. Wt: 358.4 g/mol
InChI Key: PYKQUGQATHQQRO-UVTDQMKNSA-N
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Description

4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-component reactions. One common method includes the reaction of quinoline derivatives with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by agents such as POCl3 and conducted in solvents like ethanol or water to enhance yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to improve efficiency and reduce environmental impact. Techniques such as nano-catalysis and ultrasonic irradiation have been employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit promising anticancer properties. For instance, compounds similar to 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid have been evaluated for their cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Effectiveness
Compound AMCF-728.6Moderate
Compound BA54924.5High
Compound CHeLa26.6High

These studies suggest that modifications to the thiazolidinone structure can enhance anticancer activity, making it a target for further research in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that thiazolidinone derivatives can reduce leukocyte recruitment during inflammatory responses in animal models. Specifically, formulations of related compounds showed efficacy in reducing vascular injury and renal ischemia/reperfusion injury .

Case Study 1: Leukadherin 1 (LA1)

A notable application of thiazolidinone derivatives is seen in the development of leukadherin 1 (LA1), which has shown significant anti-inflammatory effects in preclinical models. LA1 was found to reduce neointimal thickening after vascular injury and mitigate acute peritonitis in mice. These findings highlight the potential of thiazolidinone-based compounds in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another study focused on the synthesis of thiazolidinone derivatives and their evaluation against human cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The results indicated moderate to high cytotoxicity, prompting further exploration into structure-activity relationships to optimize therapeutic efficacy .

Biological Activity

The compound 4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₃N₃O₃S
  • Molecular Weight : 303.34 g/mol
  • Functional Groups : Thiazolidinone ring, quinoline moiety, and butanoic acid side chain.

This unique structure contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research has shown that thiazolidinone derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity :
    • Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties. For instance, studies indicate that thiazolidinone derivatives effectively inhibit the growth of various bacterial strains and fungi .
  • Anti-inflammatory Effects :
    • The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in chronic inflammatory diseases. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Anticancer Properties :
    • Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antidiabetic Activity :
    • Thiazolidinones are known for their insulin-sensitizing effects. This compound may enhance glucose uptake in cells, making it a candidate for further exploration in diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COXs) and lipoxygenases (LOXs) .
  • Cell Signaling Modulation :
    • It can modulate various signaling pathways including NF-kB and MAPK pathways, which are crucial in inflammatory responses and cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidinone derivatives is essential for optimizing their biological activity. Key findings include:

Structural FeatureActivity Implication
Thiazolidinone RingEssential for antimicrobial and anticancer activity
Quinoline MoietyEnhances interaction with biological targets
Butanoic Acid Side ChainInfluences solubility and bioavailability

Case Studies

Several studies have focused on evaluating the biological activity of related compounds:

  • Antimicrobial Evaluation : A study assessed the efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the quinoline position significantly enhanced antibacterial activity .
  • Anti-inflammatory Studies : In a model of acute inflammation, thiazolidinones demonstrated a reduction in edema formation, suggesting their potential use in treating inflammatory conditions .
  • Anticancer Research : A recent investigation into novel thiazolidinone analogs showed that specific substitutions led to increased cytotoxicity against breast cancer cell lines .

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C17H14N2O3S2/c20-15(21)4-2-8-19-16(22)14(24-17(19)23)10-11-5-6-13-12(9-11)3-1-7-18-13/h1,3,5-7,9-10H,2,4,8H2,(H,20,21)/b14-10-

InChI Key

PYKQUGQATHQQRO-UVTDQMKNSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N=C1

Origin of Product

United States

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